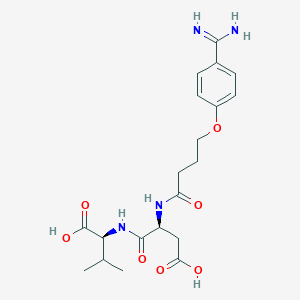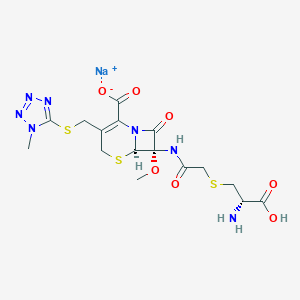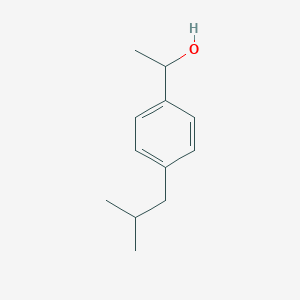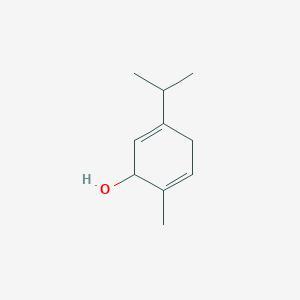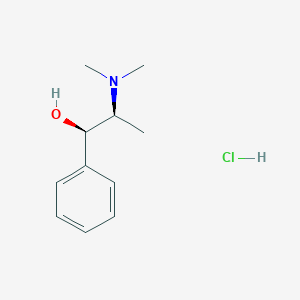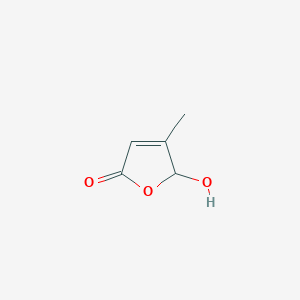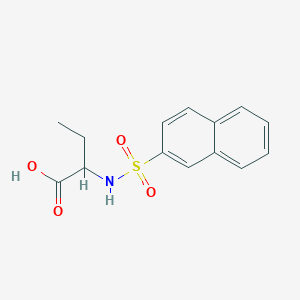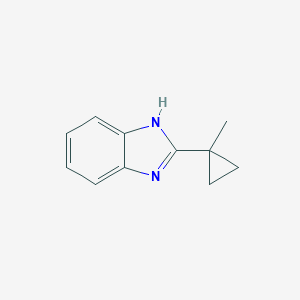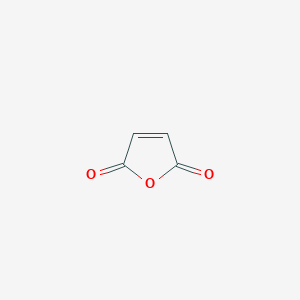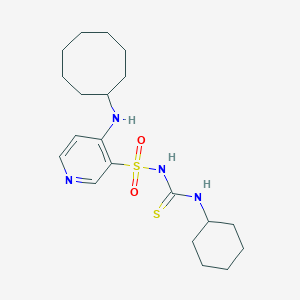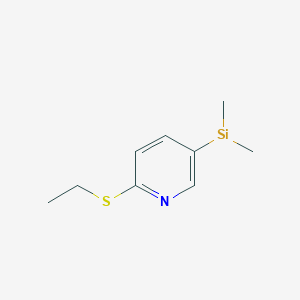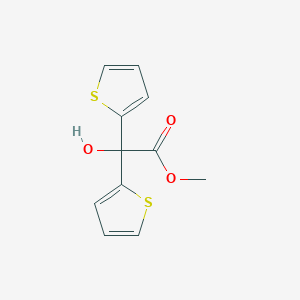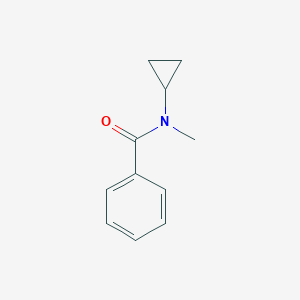
N-cyclopropyl-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-methyl-benzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential use in drug development. CPM belongs to the class of benzamides and has a cyclopropyl and methyl group attached to the nitrogen atom.
Mécanisme D'action
N-cyclopropyl-N-methyl-benzamide acts as a partial agonist at the dopamine D2 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in dopamine release, which can improve symptoms associated with dopamine dysfunction. N-cyclopropyl-N-methyl-benzamide also has affinity for other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.
Effets Biochimiques Et Physiologiques
N-cyclopropyl-N-methyl-benzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release in the striatum, a decrease in glutamate release in the prefrontal cortex, and an increase in GABA release in the ventral tegmental area. These effects can improve motor function, cognitive function, and reduce drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N-methyl-benzamide has several advantages for lab experiments, including its ability to selectively bind to the dopamine D2 receptor and its moderate affinity for other receptors. However, N-cyclopropyl-N-methyl-benzamide has limitations, including its low yield during synthesis and its potential for off-target effects at high doses.
Orientations Futures
There are several future directions for N-cyclopropyl-N-methyl-benzamide research, including the development of more efficient synthesis methods, the investigation of its potential use in other neurological disorders, and the exploration of its efficacy in combination with other drugs. Additionally, further research is needed to understand the long-term effects of N-cyclopropyl-N-methyl-benzamide and its potential for addiction and tolerance.
Conclusion
In conclusion, N-cyclopropyl-N-methyl-benzamide is a promising compound for drug development due to its ability to selectively bind to the dopamine D2 receptor and its potential use in treating neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for N-cyclopropyl-N-methyl-benzamide research are diverse and offer exciting possibilities for the development of new drugs and treatments.
Méthodes De Synthèse
N-cyclopropyl-N-methyl-benzamide can be synthesized using various methods, including the reaction of N-methylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylbenzamide with cyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. The yield of N-cyclopropyl-N-methyl-benzamide using these methods is typically around 50-60%.
Applications De Recherche Scientifique
N-cyclopropyl-N-methyl-benzamide has been studied for its potential use in drug development due to its ability to bind to the dopamine D2 receptor. This receptor is involved in various physiological processes, including movement, motivation, and reward. N-cyclopropyl-N-methyl-benzamide has shown potential as a treatment for Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
Numéro CAS |
155940-92-4 |
|---|---|
Nom du produit |
N-cyclopropyl-N-methyl-benzamide |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Synonymes |
Benzamide, N-cyclopropyl-N-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



